3-((5-Bromopyridin-2-yl)oxy)propan-1-amine is a chemical compound classified as an organic compound with significant applications in medicinal chemistry and material science. Its structure features a brominated pyridine moiety linked to a propan-1-amine backbone, making it a potentially useful intermediate in the synthesis of various pharmaceutical agents.
The compound is derived from the reaction of 5-bromopyridin-2-ol and 3-chloropropan-1-amine. It falls under the category of organoheterocyclic compounds, specifically pyridine derivatives, which are known for their diverse biological activities. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-{3-[(5-bromo-2-pyridinyl)oxy]propyl}-N,N-dimethylamine, indicating its complex structure and functional groups.
The synthesis of 3-((5-Bromopyridin-2-yl)oxy)propan-1-amine typically involves a nucleophilic substitution reaction. Here are the key steps involved:
This method can be scaled up for industrial production by optimizing parameters such as temperature, concentration, and using continuous flow reactors to improve yield and efficiency.
The molecular formula for 3-((5-Bromopyridin-2-yl)oxy)propan-1-amine is C10H15BrN2O, with a molecular weight of approximately 231.09 g/mol. The structural representation includes:
The InChI code for this compound is 1S/C10H15BrN2O/c1-13(2)6-3-7-14-10-5-4-9(11)8-12-10/h4-5,8H,3,6-7H2,1-2H3
, providing a unique identifier for its structure in chemical databases .
3-((5-Bromopyridin-2-yl)oxy)propan-1-amine can undergo several types of chemical reactions:
These reactions are essential for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for 3-((5-Bromopyridin-2-yl)oxy)propan-1-amine primarily revolves around its role as a nucleophile in various chemical reactions. In biological contexts, compounds with similar structures often interact with specific receptors or enzymes, potentially influencing signaling pathways or metabolic processes.
While specific data on this compound's biological mechanisms may not be extensively documented, its structural features suggest potential interactions with biological targets relevant in drug development .
The physical properties of 3-((5-Bromopyridin-2-yl)oxy)propan-1-amine include:
Property | Value |
---|---|
Molecular Weight | 231.09 g/mol |
Purity | ≥95% |
Physical Form | Liquid |
Storage Temperature | Room Temperature |
Hazard Statements | H302-H315-H319-H335 |
Chemical properties include its reactivity profile due to the presence of both amine and bromine functional groups, which allow it to participate in various chemical transformations .
3-((5-Bromopyridin-2-yl)oxy)propan-1-amine has several applications in scientific research:
The strategic placement of reactive sites within 3-((5-Bromopyridin-2-yl)oxy)propan-1-amine enables its deployment as a molecular linchpin in complex heterocyclic syntheses. The bromine atom at the pyridine 5-position undergoes regioselective metal-catalyzed cross-coupling reactions, including:
Concurrently, the terminal primary amine serves as a nucleophile for amide bond formation, reductive amination, or sulfonylation, facilitating backbone diversification. This bifunctional reactivity is exemplified in the synthesis of norepinephrine transporter (NET) ligands, where derivatives like (R)-N-methyl-3-(3-iodopyridin-2-yloxy)-3-phenylpropylamine (PYINXT) were synthesized via halogen exchange from the bromo precursor [4]. The three-carbon alkyl chain provides optimal spatial separation between the pyridine and amine moieties, balancing conformational flexibility with metabolic stability—a critical consideration in lead optimization [4] [8].
Table 2: Synthetic Modifications Enabled by Key Functional Groups
Reactive Site | Reaction Types | Generated Functionality |
---|---|---|
5-Bromopyridine | Cross-coupling (Suzuki, Buchwald, etc.) | Biaryls, aminoaryls, alkynyl derivatives |
Primary Aliphatic Amine | Acylation, sulfonylation, reductive amination | Amides, sulfonamides, secondary/tertiary amines |
Ether Linkage | N/A (spacer) | Controls interdomain distance and flexibility |
This compound occupies a strategic niche within bromopyridine-derived pharmacophores due to its alignment with key three-dimensional bioactivity motifs. Pharmacophore models for viral targets like SARS-CoV main proteinase emphasize three critical features: a hydrogen bond acceptor (HBA), hydrogen bond donor (HBD), and hydrophobic center (HPC) . The ethereal oxygen atom and terminal amine of 3-((5-Bromopyridin-2-yl)oxy)propan-1-amine satisfy HBA and HBD requirements, respectively, while the bromine atom and pyridine ring contribute to the HPC domain. This pharmacophoric congruence enables its use in targeted compound libraries for protease inhibitors, particularly against coronaviruses where similar scaffolds demonstrate inhibitory activity .
The bromine atom’s role extends beyond cross-coupling; its substantial steric and electronic influence modulates the pyridine ring’s electron density, thereby altering hydrogen-bonding capacity at the adjacent nitrogen. This effect is leveraged in radiopharmaceutical design, where bromine serves as a placeholder for isotopic substitution (e.g., iodine-125 for SPECT imaging probes). For instance, PYINXT—a NET-targeting derivative—exhibited exceptional binding affinity (Kd = 0.53 ± 0.03 nM) following halogen exchange from bromo to iodo functionality [4]. Such applications highlight how this scaffold bridges medicinal chemistry and molecular imaging through rational pharmacophore engineering.
The 2-oxypropanamine architecture has evolved from natural product-inspired designs to targeted therapeutics through systematic structural refinements:
This compound represents a contemporary iteration of this evolutionary trajectory, integrating the established 2-oxypropanamine backbone with a halogenated heterocycle. The bromopyridine unit enhances target affinity and provides a synthetic handle absent in early-generation compounds, enabling late-stage diversification—a strategy aligning with modern fragment-based drug design principles [9]. Its emergence coincides with the adoption of generative models for scaffold-focused molecular design, where core retention drives derivative synthesis while optimizing pharmacokinetic properties [9].
Table 3: Historical Timeline of 2-Oxypropanamine Scaffold Development
Era | Key Developments | Representative Agents |
---|---|---|
Pre-1980s | Isolation of bioactive alkaloids with ether-amine motifs | Salicin, morphine derivatives |
1980s–2000s | Synthetic CNS agents targeting monoamine transporters | Nisoxetine, reboxetine analogs |
Post-2000s | Antiviral protease inhibitors; combination therapies | Lopinavir, ritonavir analogs |
Current Era | Targeted imaging agents; computational scaffold design | PYINXT (NET tracer); generative models |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7